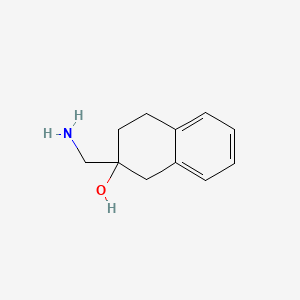

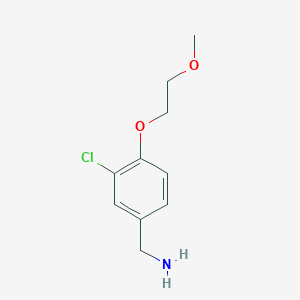

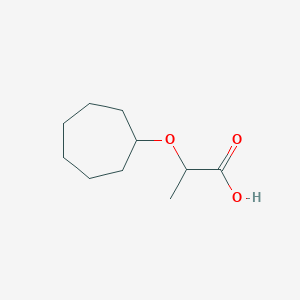

![molecular formula C11H15NO2 B1453648 2-Methyl-3-[methyl(phenyl)amino]propanoic acid CAS No. 1211474-24-6](/img/structure/B1453648.png)

2-Methyl-3-[methyl(phenyl)amino]propanoic acid

説明

2-Methyl-3-[methyl(phenyl)amino]propanoic acid, also known as MPA, is a synthetic compound that has been widely studied for its potential applications in scientific research. MPA is a nonsteroidal anti-androgen that has been shown to have a variety of effects on the body, including the ability to inhibit the growth of certain types of cancer cells. In

科学的研究の応用

Chemical Synthesis and Structural Analysis

Research has delved into the synthesis and structural analysis of related phenyl propanoic acid compounds, highlighting their potential in creating complex molecular structures. For instance, the synthesis of methyl esters of N-(O, O-diethylphosphonobenzyl)-2-amino-3-aryl-propanoic acid through the addition of diethylphosphite to Schiff bases of 2-amino carboxylic acids showcases the compound's utility in chemical synthesis (Tchapkanov & Petrov, 1998). Similarly, the synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key material in the synthesis of certain antagonists, underlines the importance of such compounds in the synthesis of pharmacologically relevant molecules (Zhong et al., 1999).

Contribution to Anti-Inflammatory and Antimicrobial Research

The compound's derivatives have shown promise in anti-inflammatory and antimicrobial research. For instance, phenolic compounds isolated from Eucommia ulmoides Oliv., structurally related to 2-Methyl-3-[methyl(phenyl)amino]propanoic acid, exhibited modest inhibitory activities in macrophage cells, indicating potential anti-inflammatory effects (Ren et al., 2021). Additionally, certain synthesized derivatives containing 2-Hydroxyphenyl, Benzo[b]phenoxazine, and Quinoxaline Moieties have shown significant antimicrobial activities against various pathogens, emphasizing the compound's relevance in antimicrobial research (Mickevičienė et al., 2015).

Role in Stereoselective Synthesis

2-Methyl-3-[methyl(phenyl)amino]propanoic acid derivatives have also been instrumental in stereoselective synthesis, a crucial aspect of producing enantiomerically pure pharmaceuticals. For example, an efficient synthesis of (S)-methyl 3-[4-[2-hydroxy-3-(isopropyl amino) propoxy] phenyl] propanoate via hydrolytic kinetic resolution was reported, highlighting the compound's utility in the asymmetric synthesis of important pharmaceutical intermediates (Narsaiah & Kumar, 2011).

作用機序

Target of Action

The compound could potentially interact with various proteins or enzymes in the body due to the presence of the phenyl and amino groups. These groups are often involved in binding to receptors or active sites on proteins .

Mode of Action

The exact mode of action would depend on the specific target. The compound could act as an inhibitor or activator of an enzyme, or it could bind to a receptor and modulate its activity. The methyl groups could potentially influence the compound’s lipophilicity, affecting its ability to cross cell membranes and reach its target .

Biochemical Pathways

Without specific information, it’s difficult to say which biochemical pathways might be affected. Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its size, charge, lipophilicity, and the presence of specific transporters in the body. The compound’s bioavailability could be influenced by these factors .

Result of Action

The molecular and cellular effects would depend on the compound’s specific targets and mode of action. These could range from changes in enzyme activity and signal transduction pathways to alterations in cell growth and survival .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by the pH of the environment, and its efficacy could be influenced by the presence of other competing molecules .

特性

IUPAC Name |

2-methyl-3-(N-methylanilino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-9(11(13)14)8-12(2)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUHDVYVSPCSJTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-[methyl(phenyl)amino]propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

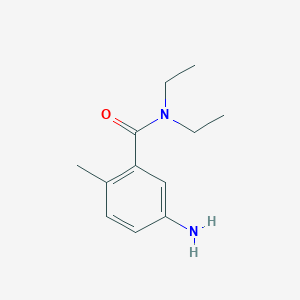

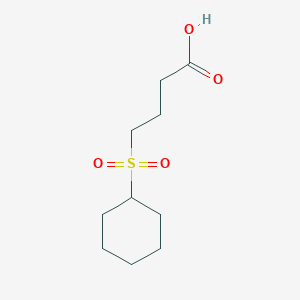

![2-Chloro-5-[(dimethylcarbamoyl)amino]benzoic acid](/img/structure/B1453565.png)

![(2,2-Dimethoxyethyl)[(4-ethylphenyl)methyl]amine](/img/structure/B1453571.png)